molecular formula C20H24N2O4 B2590189 (E)-N'-(4-isopropylbenzylidene)-3,4,5-trimethoxybenzohydrazide CAS No. 39229-62-4

(E)-N'-(4-isopropylbenzylidene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2590189
CAS No.: 39229-62-4
M. Wt: 356.422
InChI Key: YJGPNGZJGMPDEL-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, single crystals of a related compound, (E)-N’-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate, were grown by the slow evaporation solution growth technique from ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystals of (E)-N’-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate belong to the orthorhombic system with noncentrosymmetric space group P212121 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the absorption maximum of (E)-N’-(4-isopropylbenzylidene)nicotinohydrazide in an aqueous solution was red-shifted compared to that of the reactant molecules .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to (E)-N'-(4-isopropylbenzylidene)-3,4,5-trimethoxybenzohydrazide have been synthesized and characterized, demonstrating significant interest in their structural properties and potential applications. For instance, a study focused on the synthesis, structural, molecular docking, and spectroscopic studies of a closely related compound, providing detailed insights into its properties and interactions (Karrouchi et al., 2021). This research highlights the potential for similar compounds to be used in applications requiring specific structural and electronic characteristics.

Antimicrobial and Antioxidant Activities

Some derivatives of benzylidene-3,4,5-trimethoxybenzohydrazides have demonstrated potent antimicrobial and antioxidant activities. A study by Malhotra et al. (2012) synthesized and characterized a series of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, revealing their antimicrobial potency and significant hydrogen peroxide scavenging activity, suggesting potential applications in addressing microbial infections and oxidative stress (Malhotra, Sharma, & Deep, 2012).

Corrosion Inhibition

Research has also explored the use of structurally related compounds as corrosion inhibitors. For example, an aromatic hydrazide derivative was studied for its ability to inhibit corrosion of mild steel in hydrochloric acid, showing that such compounds can effectively protect metals from corrosion, indicating potential industrial applications (Kumari, Shetty, & Rao, 2017).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies of related compounds have been conducted to explore their potential as therapeutic agents. For instance, Karrouchi et al. (2021) performed molecular docking studies to evaluate the anti-diabetic potential of synthesized compounds, suggesting that similar methodologies could be applied to this compound to explore its therapeutic applications (Karrouchi et al., 2021).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as materials chemistry, optoelectronics, and solar energy conversions could be explored .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13(2)15-8-6-14(7-9-15)12-21-22-20(23)16-10-17(24-3)19(26-5)18(11-16)25-4/h6-13H,1-5H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGPNGZJGMPDEL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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